molecular formula C20H20N4O2 B2673707 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole CAS No. 2034346-67-1

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2673707
CAS No.: 2034346-67-1
M. Wt: 348.406
InChI Key: BDXWBLFKORODAB-UHFFFAOYSA-N
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Description

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a benzyloxybenzoyl group attached to a pyrrolidine ring, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Scientific Research Applications

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. Given the known antifungal activity of triazole derivatives , this compound could be investigated for potential antifungal applications. Additionally, the compound’s potential to inhibit metabolic enzymes suggests that it could be explored as a therapeutic agent for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxybenzoyl group, and the construction of the triazole ring. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

    Attachment of Benzyloxybenzoyl Group: The benzyloxybenzoyl group can be introduced through an acylation reaction using benzyloxybenzoyl chloride and a suitable base.

    Construction of Triazole Ring: The triazole ring is formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxybenzoyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound with similar chemical properties.

    Benzoylpyrrolidine: A compound with a similar pyrrolidine ring and benzoyl group.

    Benzyloxybenzoyl Derivatives: Compounds with similar benzyloxybenzoyl groups but different core structures.

Uniqueness

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of a triazole ring, a benzyloxybenzoyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXWBLFKORODAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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